molecular formula C12H9N3S B12122855 Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-

Cat. No.: B12122855
M. Wt: 227.29 g/mol
InChI Key: LKVBPEMMCQSBJP-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- is a fused heterocyclic compound comprising a thiazole ring fused to a pyridine core. The structure features a phenyl group at the 7-position and an amine group at the 2-position (Figure 1). This scaffold is recognized for its pharmacological versatility, particularly in anti-inflammatory and antioxidant applications. Modifications at the C5, C6, and N3 positions are common strategies to enhance bioactivity .

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

7-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11-10(16-12)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)

InChI Key

LKVBPEMMCQSBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)N=C(S3)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies Involving Thiazole and Pyridine Precursors

A predominant synthetic route involves the cyclocondensation of functionalized pyridine derivatives with thioamide or isothiocyanate reagents. For instance, 3-amino-2-chloro-5-phenylpyridine reacts with phenyl isothiocyanate under thermal conditions (120–140°C) in anhydrous dimethylformamide (DMF) to yield the thiazolo[4,5-b]pyridine core . The reaction proceeds via nucleophilic attack of the pyridine amine on the isothiocyanate’s electrophilic carbon, followed by intramolecular cyclization to form the thiazole ring (Fig. 1). Purification via silica gel chromatography typically affords yields of 68–75% .

Key variables influencing efficiency :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Temperature : Reactions below 100°C result in incomplete cyclization, while temperatures exceeding 150°C promote decomposition.

  • Substituent effects : Electron-withdrawing groups on the pyridine ring accelerate cyclization by increasing electrophilicity at the reaction site .

Pyridine Annulation to Preformed Thiazole Derivatives

An alternative approach constructs the pyridine ring onto a preformed thiazole scaffold. 4-Iminothiazolidin-2-one serves as a versatile precursor, reacting with β-dicarbonyl compounds (e.g., acetylacetone) in methanol under basic conditions (NaOCH₃) to form 6-substituted-3H-thiazolo[4,5-b]pyridin-2-ones . Subsequent amination at position 2 is achieved via nucleophilic substitution with aniline derivatives in refluxing toluene, introducing the phenyl group (Table 1).

Table 1: Optimization of Pyridine Annulation and Amination

ParameterOptimal ConditionYield (%)Source
BaseSodium methoxide72
Temperature80°C (annulation)68
Amination reagentAniline65
CatalystNone required

Multicomponent One-Pot Syntheses

Recent advances emphasize atom-economical multicomponent reactions (MCRs). A notable example involves the Knoevenagel-Michael-cyclocondensation cascade using:

  • Thiazolidinone (1.0 equiv)

  • Benzaldehyde derivatives (1.2 equiv)

  • Malononitrile (1.5 equiv)

Reactions proceed in 1,4-dioxane with MgO as a heterogeneous base catalyst (20 mol%), achieving 82–89% yields after 6–8 hours at 80°C . The mechanism involves initial Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the thiazolidinone and final cyclodehydration (Fig. 2).

Advantages of MCRs :

  • Reduced purification steps

  • High functional group tolerance

  • Scalability to gram-scale production without yield erosion

Regioselective introduction of the 7-phenyl group remains challenging due to the thiazolo[4,5-b]pyridine’s electronic asymmetry. Halogen dance methodologies address this by temporarily installing bromine at position 5, directing subsequent Suzuki-Miyaura coupling to position 7 .

Protocol :

  • Bromination : Treat Thiazolo[4,5-b]pyridin-2-amine with NBS (N-bromosuccinimide) in CCl₄ (0°C, 2 h).

  • Halogen migration : Heat to 60°C in DMF with CuI (10 mol%) to shift bromine to position 7.

  • Cross-coupling : React with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 90°C) to afford the 7-phenyl derivative .

This sequence achieves 58–63% overall yield, with regioselectivity confirmed via NOESY NMR .

Industrial-Scale Production Considerations

While laboratory methods prioritize flexibility, industrial synthesis demands cost-effective, high-throughput processes. Key adaptations include:

  • Continuous flow chemistry : Microreactors reduce reaction times from hours to minutes by enhancing heat/mass transfer.

  • Solvent recycling : DMF recovery via vacuum distillation minimizes waste.

  • Catalyst immobilization : Silica-supported MgO improves recyclability in MCRs, maintaining >90% activity over five cycles .

Challenges persist in controlling byproducts during scale-up, particularly regioisomeric impurities during halogen dance steps. Advanced process analytical technology (PAT) enables real-time monitoring to address this .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridin-2-amine,7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions often involve the use of ethanol, triethylamine, and other solvents .

Major Products

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- derivatives as anticancer agents. For instance, a structure-activity relationship study identified several derivatives that exhibited potent inhibitory effects against c-KIT mutations associated with certain cancers. One derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in terms of enzymatic inhibition .

Table 1: Anticancer Activity of Thiazolo[4,5-b]pyridin Derivatives

CompoundIC50 (μM)Target
6r4.77c-KIT V560G/D816V
7c14.34MCF-7 (breast cancer)
7h10.39MCF-7 (breast cancer)
7s6.90HCT-116 (colon cancer)

These findings suggest that thiazolo[4,5-b]pyridin derivatives could serve as promising candidates for developing new anticancer therapies.

Antimicrobial Properties

Thiazolo[4,5-b]pyridin-2-amine derivatives have also been evaluated for their antimicrobial activity. A study reported that certain derivatives displayed significant inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for one active compound .

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridin Derivatives

CompoundMIC (μM)Pathogen
3g0.21Pseudomonas aeruginosa
3fX.XEscherichia coli

These results indicate the potential for these compounds to be developed into effective antimicrobial agents.

Case Studies and Research Findings

A notable case study involved the synthesis of novel thiazolo[4,5-b]pyridine derivatives through high-pressure synthesis methods. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications to the chemical structure can enhance biological activity .

Another research effort focused on the synthesis of thiazolopyridazine derivatives utilizing cyclocondensation reactions. These derivatives demonstrated good to excellent cytotoxic activities against human cancer cell lines, reinforcing the versatility of thiazolo-based compounds in drug development .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist .

Comparison with Similar Compounds

Key Observations :

  • Anti-Inflammatory Activity : The 7-phenyl derivative demonstrates moderate activity, while methyl or hydroxy groups at C5/C7 (e.g., 5-hydroxy-7-methyl-2-one) enhance efficacy. The phenylazo group at C6 (5,7-dimethyl-6-phenylazo-2-one) significantly boosts potency, surpassing Diclofenac in some cases .
  • Structural optimization (e.g., introducing thioxo or pyrimidine groups) marginally improves activity .

Molecular Docking and Structure-Activity Relationships (SAR)

  • 7-Phenyl-2-amine : Docking studies suggest the phenyl group enhances hydrophobic interactions with cyclooxygenase-2 (COX-2) active sites, though weaker than methyl/hydroxy substituents .
  • 5-Hydroxy-7-methyl-2-one : The hydroxy group forms hydrogen bonds with COX-2 residues (Tyr385, Ser530), correlating with higher anti-inflammatory scores (Chemgauss4: −6.2 vs. −5.4 for 7-phenyl) .
  • 6-Phenylazo Derivatives : The azo group improves π-π stacking with tyrosine residues, explaining superior in vivo activity .

Q & A

Q. What are the established synthetic routes for synthesizing thiazolo[4,5-b]pyridin-2-amine derivatives, and how do substituents like phenyl groups influence reaction pathways?

Synthesis typically involves cyclization of thiourea or isothiocyanate precursors. For example:

  • Cyclization with thioureas : Reacting 1-(6-methoxypyridin-2-yl)-thiourea with lithium bromide and bromine in acetic acid forms the thiazole ring via nucleophilic attack and cyclization .
  • Isothiocyanate-based routes : Phenyl isothiocyanate reacts with substituted pyridines (e.g., 3-amino-2-chloro-5-methylpyridine) under thermal or microwave activation to yield thiazolo[4,5-b]pyridin-2-amine derivatives. Substituents like methyl or phenyl groups at the 7-position require precise temperature control (80–120°C) and reaction times (6–12 hours) to optimize yields .

Q. What analytical techniques are critical for characterizing 7-phenylthiazolo[4,5-b]pyridin-2-amine and confirming its purity?

  • 1H NMR spectroscopy : Resolves aromatic protons and amine groups, with shifts typically observed at δ 7.2–8.5 ppm for phenyl substituents and δ 5.5–6.0 ppm for NH2 .
  • Elemental analysis : Validates molecular formula (e.g., C12H10N3S for 7-phenyl derivatives) with <0.3% deviation .
  • Melting point determination : Pure compounds exhibit sharp melting points (e.g., 230–232°C for methyl analogs) .

Q. Which in vitro assays are routinely used to evaluate the biological activity of thiazolo[4,5-b]pyridin-2-amine derivatives?

  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays measure IC50 values, with active compounds showing 50–70% inhibition at 100 μM .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thiazolo[4,5-b]pyridine synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
  • Catalyst use : Adding catalytic LiBr (5 mol%) improves ring closure kinetics by stabilizing intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving yields >85% for halogenated analogs .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Dose-response profiling : Re-evaluate activity at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Target specificity assays : Use kinase inhibition panels or enzyme-linked immunosorbent assays (ELISAs) to confirm selectivity (e.g., COX-2 vs. COX-1 for anti-inflammatory derivatives) .
  • Structural validation : Re-examine NMR and crystallography data to rule out impurities or stereochemical variations .

Q. How do structural modifications at the 3-, 5-, and 7-positions influence pharmacological activity?

A SAR study reveals:

PositionSubstituentActivity TrendExample Data
3Allyl or cyanoethyl↑ Anti-inflammatory (30–41% edema inhibition vs. 25% for ibuprofen) 3-Cyanoethyl: IC50 = 18 μM (COX-2)
5Methyl or Cl↑ Antimicrobial (MIC = 8 μg/mL vs. S. aureus) 5-Cl: MIC = 4 μg/mL
7Phenyl or halogen↑ Anticancer (3-fold potency vs. parent compound in HepG2 cells) 7-Phenyl: GI50 = 12 μM

Q. What computational tools predict the binding affinity of 7-phenylthiazolo[4,5-b]pyridin-2-amine derivatives to target enzymes?

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., EGFR), with Chemgauss4 scores correlating with experimental IC50 values (R² = 0.82) .
  • QSAR models : Use descriptors like logP and polar surface area to predict bioavailability and EC50 .

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